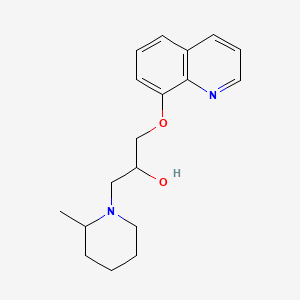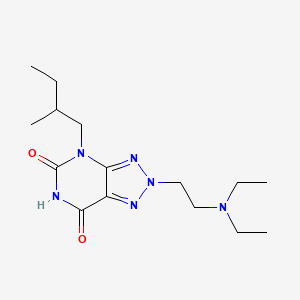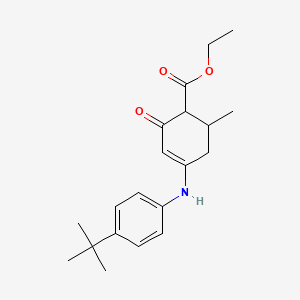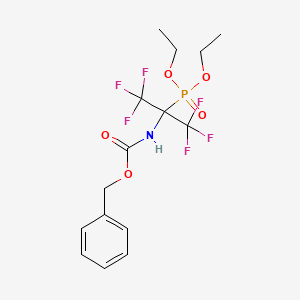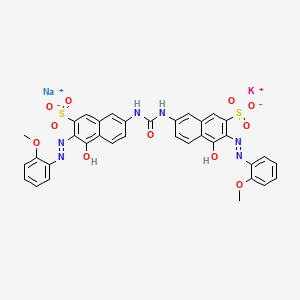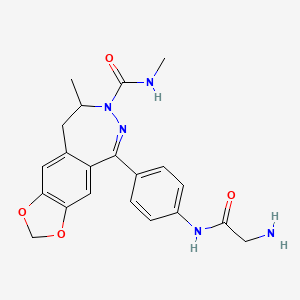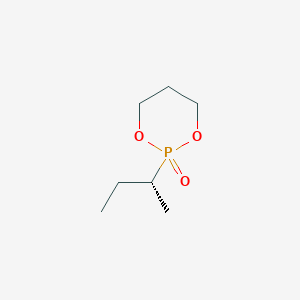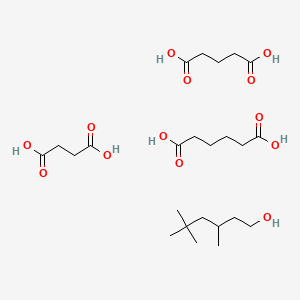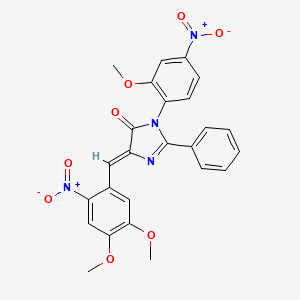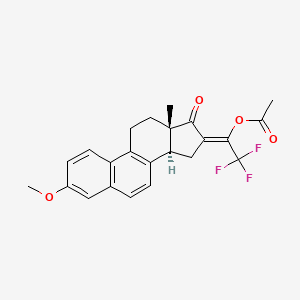
16-(1-(Acetyloxy)-2,2,2-trifluoroethylidene)-3-methoxyestra-1,3,5,7,9-pentaen-17-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-(1-(acetyloxy)-2,2,2-trifluoroethylidene)-3-methoxyestra-1,3,5,7,9-pentaen-17-one typically involves the following steps:
Starting Material: The synthesis begins with an appropriate estrane derivative.
Introduction of Trifluoroethylidene Group:
Methoxylation: The methoxy group is introduced via a methylation reaction using a suitable methylating agent.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetyloxy derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Purification: Purification steps such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The trifluoroethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
16-(1-(acetyloxy)-2,2,2-trifluoroethylidene)-3-methoxyestra-1,3,5,7,9-pentaen-17-one has several scientific research applications:
Biology: Studied for its potential biological activities, including hormone receptor modulation.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related disorders.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用機序
The compound exerts its effects through interaction with specific molecular targets, such as hormone receptors. The trifluoroethylidene group enhances its binding affinity and selectivity towards these receptors, leading to modulation of hormonal pathways. The methoxy group contributes to its overall stability and bioavailability.
類似化合物との比較
Similar Compounds
Estradiol: A natural hormone with a similar estrane skeleton but lacking the trifluoroethylidene and methoxy groups.
Ethinylestradiol: A synthetic derivative of estradiol with an ethinyl group at the C17 position.
Mestranol: Another synthetic derivative with a methoxy group at the C3 position.
Uniqueness
16-(1-(acetyloxy)-2,2,2-trifluoroethylidene)-3-methoxyestra-1,3,5,7,9-pentaen-17-one is unique due to the presence of the trifluoroethylidene group, which imparts distinct chemical and biological properties. This group enhances its stability, binding affinity, and selectivity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
2691-81-8 |
|---|---|
分子式 |
C23H21F3O4 |
分子量 |
418.4 g/mol |
IUPAC名 |
[(1Z)-2,2,2-trifluoro-1-[(13S,14S)-3-methoxy-13-methyl-17-oxo-11,12,14,15-tetrahydrocyclopenta[a]phenanthren-16-ylidene]ethyl] acetate |
InChI |
InChI=1S/C23H21F3O4/c1-12(27)30-21(23(24,25)26)18-11-19-17-6-4-13-10-14(29-3)5-7-15(13)16(17)8-9-22(19,2)20(18)28/h4-7,10,19H,8-9,11H2,1-3H3/b21-18-/t19-,22-/m0/s1 |
InChIキー |
YIODTVGTQJKFMM-QGPSGZEKSA-N |
異性体SMILES |
CC(=O)O/C(=C\1/C[C@H]2C3=C(CC[C@@]2(C1=O)C)C4=C(C=C3)C=C(C=C4)OC)/C(F)(F)F |
正規SMILES |
CC(=O)OC(=C1CC2C3=C(CCC2(C1=O)C)C4=C(C=C3)C=C(C=C4)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


